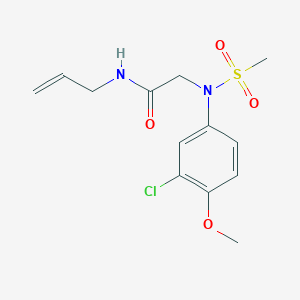
4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE is a complex organic compound that features a benzodioxole moiety linked to a phenylpiperazine structure via a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Benzodioxole to Piperazine: This step involves the nucleophilic substitution reaction where the benzodioxole moiety is linked to the piperazine ring.
Introduction of the Carbothioamide Group: This is typically done by reacting the intermediate with thiocarbonyldiimidazole or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with other molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the functional groups attached.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Another compound with a benzodioxole structure but with different functional groups.
Uniqueness
4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE is unique due to its combination of a benzodioxole moiety with a phenylpiperazine structure and a carbothioamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various research fields.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c25-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)24-14-23-17/h1-7,12H,8-11,13-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKIEVDDRZTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[[3,5-dichloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)

![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)
![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![(2E)-3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B5131744.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![4-bromo-N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)
![1-[(2-Chlorophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid](/img/structure/B5131756.png)
![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)

![4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride](/img/structure/B5131787.png)
